molecular formula C28H29N3O3 B2741532 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1018162-84-9

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2741532
CAS No.: 1018162-84-9
M. Wt: 455.558
InChI Key: QFCFLWDMIQEGRH-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines benzimidazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the phenoxy group: This step involves the reaction of the benzimidazole intermediate with 3-methylphenol in the presence of a base, such as potassium carbonate, to form the phenoxy-substituted benzimidazole.

    Attachment of the hydroxypropyl group: The phenoxy-substituted benzimidazole is then reacted with epichlorohydrin to introduce the hydroxypropyl group.

    Formation of the pyrrolidinone ring: Finally, the intermediate is cyclized with 2-methylphenylamine under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.

    Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially affecting their function. The phenoxy and pyrrolidinone groups may also contribute to the compound’s biological activity by interacting with specific binding sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.

    Phenoxy Compounds: Compounds like fenoxycarb, an insect growth regulator.

    Pyrrolidinone Derivatives: Compounds such as piracetam, a nootropic agent.

Uniqueness

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its combination of benzimidazole, phenoxy, and pyrrolidinone moieties, which may confer distinct biological and chemical properties not found in other similar compounds

Biological Activity

The compound 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one (CAS Number: 1018163-89-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C28H29N3O3C_{28}H_{29}N_{3}O_{3}, with a molecular weight of 455.5 g/mol. Its structure includes a benzodiazole ring, a pyrrolidinone moiety, and a hydroxyphenoxy propyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H29N3O3
Molecular Weight455.5 g/mol
CAS Number1018163-89-7

Antimicrobial Properties

Research has indicated that compounds with structural similarities to benzodiazoles exhibit significant antimicrobial activity. A study on related compounds demonstrated that the introduction of hydroxy groups enhances the biological effects, suggesting that our compound may also possess similar properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Preliminary studies have suggested that derivatives of benzodiazoles can inhibit tumor cell proliferation. The compound's ability to interact with specific molecular targets, such as enzymes involved in cancer cell metabolism, could lead to its potential use as an anticancer agent. For instance, the inhibition of protein kinases or other signaling molecules critical for cell cycle regulation has been observed in similar compounds .

Neuroprotective Effects

The presence of the pyrrolidinone structure hints at possible neuroprotective properties. Research into related compounds has shown that they can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This suggests that our compound may have therapeutic potential in neurodegenerative diseases .

The exact mechanism of action for This compound is still under investigation. However, it is hypothesized that it may act through:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for microbial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : Affecting pathways involved in apoptosis and cell survival.

Further biochemical studies are necessary to elucidate these pathways fully.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of various benzodiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with hydroxy substitutions exhibited enhanced antibacterial activity compared to their non-hydroxy counterparts. This reinforces the hypothesis that our target compound may possess similar properties .

Anticancer Screening

In a screening assay conducted on several benzodiazole derivatives, one analog demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that our compound could be further explored in similar assays .

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-8-7-10-23(14-19)34-18-22(32)17-31-26-13-6-4-11-24(26)29-28(31)21-15-27(33)30(16-21)25-12-5-3-9-20(25)2/h3-14,21-22,32H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCFLWDMIQEGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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